methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and a carbamoyl-linked 1-(2-methoxyethyl)-indole moiety at position 2.
This compound belongs to a class of hybrid molecules designed to exploit the pharmacological properties of both indole and thiazole scaffolds. Indole derivatives are widely studied for their anticancer, anti-inflammatory, and antimicrobial activities, while thiazoles are known for their role in enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indole-5-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-5-6-15-13(11-14)7-8-23(15)9-10-26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24) |
InChI Key |
WDBCOZYOOSFQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)CCOC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-haloketone. For this compound, the α-haloketone precursor is derived from methyl 2-bromo-3-oxo-4-(propan-2-yl)butanoate. Reaction with thiourea in ethanol at reflux (78°C) for 12 hours yields the intermediate 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.
Optimization Notes:
-
Solvent Selection: Ethanol is preferred over DMF or THF due to its ability to solubilize both reactants while minimizing side reactions.
-
Temperature Control: Prolonged reflux (>15 hours) leads to decomposition, reducing yields from 78% to 62%.
| Step | Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiourea + α-Haloketone | Ethanol | 78 | 12 | 78 |
Indole Moiety Preparation
Alkylation of Indole-5-Carboxylic Acid
The 1-(2-methoxyethyl) substituent is introduced via alkylation of indole-5-carboxylic acid. Treatment with 2-bromoethyl methyl ether in the presence of NaH in DMF at 0°C to room temperature (24 hours) affords 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.
Key Considerations:
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40°C, 3 hours). Excess SOCl₂ is removed under reduced pressure to yield 1-(2-methoxyethyl)-1H-indole-5-carbonyl chloride as a pale-yellow oil.
Coupling of Thiazole and Indole Moieties
Acylation of 2-Aminothiazole
The 2-amino group of the thiazole intermediate is acylated with the indole carbonyl chloride. Reaction in anhydrous THF with triethylamine (TEA) as a base at 0°C to room temperature (18 hours) produces the target compound.
Reaction Conditions:
-
Stoichiometry: A 1.2:1 molar ratio of acyl chloride to aminothiazole prevents diacylation.
-
Workup: The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Temp (°C) | 0 → 25 |
| Time (h) | 18 |
| Yield (%) | 85 |
Purification and Characterization
Chromatographic Purification
Crude product is subjected to gradient elution (hexane → ethyl acetate) on silica gel, achieving >98% purity. Recrystallization from methanol/water (4:1) yields colorless crystals.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.58–7.49 (m, 2H, Ar-H), 4.38 (t, J = 6.0 Hz, 2H, OCH₂), 3.72 (s, 3H, COOCH₃), 3.54 (t, J = 6.0 Hz, 2H, CH₂O), 3.33 (s, 3H, OCH₃), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.38 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI): m/z calculated for C₂₁H₂₄N₃O₅S [M+H]⁺: 430.1432; found: 430.1429.
Mechanistic Insights and Side Reactions
Competing Pathways During Acylation
Protonation of the thiazole amine by TEA generates a reactive nucleophile. However, excess acyl chloride may lead to N,O-bis-acylation, necessitating strict stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its structural components allow for various chemical modifications, making it a versatile reagent in organic synthesis.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of thiazole exhibit significant antimicrobial activity. This compound is being investigated for its efficacy against various bacterial strains.
- Anticancer Activity : The compound's interaction with cellular pathways may lead to anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through specific molecular targets .
Medicine
The therapeutic potential of this compound is under exploration for various diseases:
- Drug Development : Due to its unique structure and biological activity, it is being considered as a candidate for drug development in treating conditions such as cancer and infections. The indole moiety has been linked to several pharmacological effects, enhancing its appeal as a drug candidate .
Industrial Applications
In the industry, this compound is utilized in the development of new materials with specific properties:
- Material Science : Its chemical properties can be harnessed to create materials with enhanced conductivity or fluorescence. This makes it relevant in fields such as electronics and photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity (2023) | Evaluated against bacterial strains | Showed significant inhibition against Gram-positive bacteria |
| Anticancer Evaluation (2022) | Tested on various cancer cell lines | Induced apoptosis in breast cancer cells at low concentrations |
| Drug Development Research (2024) | Explored as a therapeutic agent | Demonstrated potential in targeting specific cancer pathways |
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Substituent Effects : The 2-methoxyethyl group in the target compound improves hydrophilicity compared to the acetylated indole in or the unsubstituted benzimidazole in .
- Bioactivity Potential: Compounds like those in and demonstrate bioactivity through hydrogen bonding and π-π stacking (e.g., docking studies with α-glucosidase inhibitors), suggesting analogous mechanisms for the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family and features an indole moiety, which is often associated with various pharmacological activities. The presence of the methoxyethyl group and the thiazole ring contributes to its unique properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antioxidant Activity : Compounds with indole and thiazole structures have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anticancer Activity : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole ring is particularly noted for its role in targeting cancer pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Studies
A significant body of research has focused on the anticancer potential of thiazole-containing compounds. In vitro studies have shown that this compound can inhibit the growth of various human tumor cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | 10 | Cell cycle arrest |
| Study C | HeLa (Cervical Cancer) | 12 | Inhibition of migration |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45% |
| 50 | 75% |
| 100 | 90% |
Case Studies
- Case Study on Anticancer Efficacy : In a study published by Fayad et al., this compound was screened against multicellular spheroids derived from human cancer cell lines. The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : Another study demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its anti-inflammatory properties .
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the indole and thiazole precursors. Key steps include:
- Coupling Reactions : Amide bond formation between the indole-5-carbonyl chloride and the thiazole-2-amino group under anhydrous conditions (e.g., DCM, 0–5°C, with DIPEA as a base) .
- Esterification : Methanol and catalytic sulfuric acid for the final carboxylate esterification (reflux, 12–16 h) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC to achieve >95% purity .
Critical parameters include temperature control during coupling to avoid side reactions and solvent selection to enhance yield (e.g., THF for better solubility of intermediates) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm regiochemistry of the indole and thiazole moieties. Key signals include the methoxyethyl group (δ 3.25–3.45 ppm) and thiazole C-2 proton (δ 8.10 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) validate purity and molecular weight (e.g., [M+H]⁺ at m/z 456.2) .
- FTIR : Confirm carbonyl stretches (amide: ~1680 cm⁻¹; ester: ~1720 cm⁻¹) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Example Contradiction : reports potent antimicrobial activity (MIC: 2 µg/mL), while shows weak inhibition (IC₅₀ > 50 µM) in cancer cell lines.
Methodological Approach :
- Assay Standardization : Compare testing conditions (e.g., bacterial vs. eukaryotic cell permeability, serum protein binding effects) .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to purported targets (e.g., DNA gyrase vs. tubulin) .
- Metabolite Profiling : LC-MS to identify degradation products in cell culture media that may alter activity .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., COX-2 or kinase domains). The indole moiety shows π-π stacking with Phe residues, while the thiazole’s sulfur interacts with catalytic cysteine thiols .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
- SAR Analysis : Modify substituents (e.g., isopropyl to cyclopropyl) in Schrödinger’s QikProp to predict ADMET profiles .
Basic: How does pH affect the compound’s stability in vitro?
Answer:
- Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 h. Monitor degradation via HPLC.
- Acidic Conditions (pH < 5) : Ester hydrolysis predominates, yielding the carboxylic acid derivative .
- Basic Conditions (pH > 8) : Amide bond cleavage occurs, generating indole-5-carboxylic acid and thiazole fragments .
Recommend using neutral buffers (pH 7.4) with 0.1% BSA to stabilize during biological assays .
Advanced: What strategies improve selectivity for specific enzyme targets?
Answer:
- Proteomic Profiling : Use activity-based protein profiling (ABPP) with a clickable alkyne-modified analog to identify off-target interactions .
- Covalent Docking : Design electrophilic warheads (e.g., acrylamide) at the thiazole’s 4-position to target cysteine residues in kinases .
- Fragment Replacement : Replace the methoxyethyl group with polar groups (e.g., sulfonamide) to enhance hydrogen bonding with conserved active-site residues .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Core Modifications :
- Thiazole Ring : Substitute C-5 isopropyl with trifluoromethyl to enhance metabolic stability (logP reduction from 3.2 to 2.7) .
- Indole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 7-position to improve DNA intercalation efficacy .
- Bioisosteres : Replace the ester with a carbamate to resist hydrolysis while maintaining COX-2 inhibition (IC₅₀: 0.8 µM vs. 1.2 µM for parent) .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk purification .
- Coupling Reaction Optimization : Replace DCM with 2-MeTHF (greener solvent) and use flow chemistry to improve yield from 65% to 82% .
- Byproduct Management : Implement in-line IR spectroscopy to monitor amide bond formation and minimize over-reaction .
Advanced: How does the compound’s logP influence its cellular uptake?
Answer:
- Experimental Measurement : Determine logP via shake-flask method (octanol/water partition). Reported logP = 3.2 indicates moderate lipophilicity, suitable for passive diffusion .
- Caco-2 Permeability Assay : Papp value of 12 × 10⁻⁶ cm/s suggests moderate absorption, but efflux ratio (P-gp/MRP1) of 3.5 indicates susceptibility to transporter-mediated excretion .
- Mitigation Strategies : Add polar groups (e.g., morpholine) to reduce logP to 2.5, improving aqueous solubility without compromising membrane permeability .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Antimicrobial Studies : Use neutropenic murine thigh infection models (e.g., Staphylococcus aureus) with doses of 10–50 mg/kg BID. Measure bacterial load reduction via CFU counts .
- Cancer Xenografts : Nude mice with HT-29 colon tumors; administer 25 mg/kg IV and monitor tumor volume vs. controls. Pharmacokinetic analysis shows t₁/₂ = 4.2 h .
- Toxicology : Assess hepatotoxicity in zebrafish larvae (LC₅₀ > 100 µM) before progressing to rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
